6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime
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Overview
Description
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is an organic compound belonging to the thiochromen family This compound is characterized by the presence of a thiochromen ring system, which is a sulfur-containing heterocyclic structure The oxime functional group is attached to the 4-one position of the thiochromen ring, and a methyl group is attached to the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime typically involves the following steps:
Formation of the Thiochromen Ring: The initial step involves the formation of the thiochromen ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the thiochromen ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Oxime Formation: The final step involves the conversion of the 4-one group to the oxime. This can be achieved by reacting the 4-one compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group can yield the corresponding amine. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Hydroxylamine hydrochloride, sodium hydroxide, pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various oxime derivatives.
Scientific Research Applications
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiochromen ring system may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-4H-thiochromen-4-one
- 6-fluoro-2,3-dihydro-4H-thiochromen-4-one
- 6-methylthiochroman-4-one
Uniqueness
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties. The methyl group at the 6th position also contributes to its uniqueness by influencing its reactivity and interactions with other molecules.
Biological Activity
6-Methyl-2,3-dihydro-4H-thiochromen-4-one oxime (MDTCO) is a compound of significant interest in pharmacological research due to its diverse biological activities. With the molecular formula C10H11NOS and a molecular weight of 193.26 g/mol, MDTCO features a thiochromenone nucleus linked to an oxime functional group. This article reviews the biological activities of MDTCO, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
MDTCO is synthesized through the condensation of 3-acetylcoumarin with hydroxylamine hydrochloride in the presence of sulfuric acid, a method first reported in 1988 by Wainwright et al. This process has been refined over the years to enhance yield and purity. The compound appears as a pale yellow crystalline powder and exhibits various chemical reactivities typical of oxime derivatives.
Biological Activities
MDTCO has demonstrated a broad spectrum of biological activities:
- Enzyme Modulation : MDTCO interacts with enzymes such as acetylcholinesterase and tyrosinase, which are crucial in neurochemical pathways and pigmentation processes, respectively. This modulation indicates potential therapeutic implications for neurodegenerative diseases and pigmentation disorders.
- Antiparasitic Activity : Recent studies have shown that derivatives of thiochromenone, including MDTCO, exhibit antiparasitic properties against pathogens responsible for tropical diseases like malaria and leishmaniasis. Compounds within this class have displayed effective inhibition with EC50 values below 10 μM .
- Antioxidant Properties : MDTCO has been evaluated for its ability to scavenge reactive oxygen species (ROS), contributing to its potential as an antioxidant agent. This property is particularly relevant in the context of oxidative stress-related diseases .
The mechanisms through which MDTCO exerts its biological effects are multifaceted:
- Enzyme Inhibition : MDTCO's interaction with acetylcholinesterase suggests it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired.
- Allosteric Modulation : Research indicates that thiochromenone derivatives can act as allosteric modulators on key enzymes involved in metabolic pathways of parasites. This interaction disrupts critical processes necessary for parasite survival .
- Oxidative Stress Reduction : By scavenging ROS, MDTCO may help mitigate cellular damage caused by oxidative stress, thus providing a protective effect against various diseases .
Case Studies
Several studies have investigated the biological activity of MDTCO:
- Study on Antiparasitic Activity : A study synthesized 27 new thiochromenone derivatives and assessed their activity against malaria and leishmaniasis parasites. The results indicated that compounds with similar structures to MDTCO showed significant antiparasitic effects, highlighting the potential for developing new treatments for these diseases .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of MDTCO through its inhibition of acetylcholinesterase. The findings suggest that MDTCO could be beneficial in treating neurodegenerative diseases characterized by cholinergic deficits.
Comparative Analysis
The following table summarizes the biological activities and characteristics of selected thiochromenone derivatives compared to MDTCO:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C10H11NOS | Enzyme modulation | Potential therapeutic applications |
4H-thiochromen-4-one 1,1-dioxide | C9H9O3S | Antiparasitic | Effective against tropical diseases |
6-Hydroxythiochroman | C10H11OS | Antioxidant | Scavenges reactive oxygen species |
Properties
IUPAC Name |
(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXVJKMORSSTJ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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